2-(2-phénoxyacétamido)thiazole-4-carboxylate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

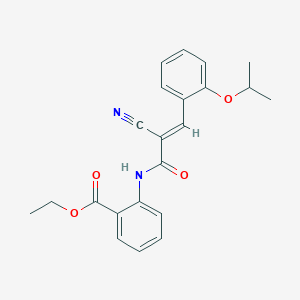

Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Applications De Recherche Scientifique

Propriétés antioxydantes

Les thiazoles, y compris notre composé, ont fait l'objet de recherches pour leur potentiel antioxydant. Les antioxydants jouent un rôle crucial dans la neutralisation des radicaux libres nocifs, la protection des cellules contre les dommages oxydatifs et la prévention de diverses maladies. Des chercheurs ont exploré l'activité antioxydante des dérivés du thiazole, dans le but de développer de nouveaux composés avec moins d'effets secondaires .

Effets analgésiques et anti-inflammatoires

Les dérivés du thiazole se sont révélés prometteurs comme agents analgésiques et anti-inflammatoires. Ces composés peuvent aider à soulager la douleur et à réduire l'inflammation en modulant des voies spécifiques dans l'organisme. Des études supplémentaires sont nécessaires pour explorer les mécanismes exacts et optimiser leur efficacité .

Activité antimicrobienne et antifongique

Les thiazoles présentent des propriétés antimicrobiennes et antifongiques. Des chercheurs ont synthétisé des composés à base de thiazole et évalué leur efficacité contre les bactéries et les champignons. Ces dérivés pourraient potentiellement servir de nouveaux médicaments pour lutter contre les infections .

Potentiel antiviral

Certains dérivés du thiazole, y compris ceux structurellement liés à notre composé, ont démontré une activité antivirale. Ces composés peuvent inhiber la réplication virale ou l'entrée dans les cellules hôtes. L'investigation de leur efficacité contre des virus spécifiques est un domaine de recherche en cours .

Effets diurétiques

Les thiazoles ont été étudiés pour leurs propriétés diurétiques. Ces composés peuvent augmenter la production d'urine et favoriser l'équilibre hydrique dans l'organisme. Les chercheurs explorent leur utilisation potentielle dans la gestion des affections liées à la rétention d'eau .

Propriétés neuroprotectrices

Les thiazoles, en raison de leur structure unique, ont suscité un intérêt en tant qu'agents neuroprotecteurs potentiels. Ils peuvent aider à protéger les cellules nerveuses contre les dommages, ce qui les rend pertinents dans les maladies neurodégénératives et les troubles liés au cerveau .

En plus de ces six applications, les thiazoles ont des liens avec d'autres domaines, tels que le développement de médicaments, les biocides, les fongicides, les colorants et les accélérateurs de réactions chimiques. Gardez à l'esprit que la recherche en cours continue de découvrir de nouvelles facettes des dérivés du thiazole, y compris notre composé, et leurs applications potentielles .

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have shown promising inhibitory potential against both P. falciparum falcipain 2 and falcipain 3 enzymes .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with various biological activities, suggesting a range of potential molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

For instance, some synthesized compounds were found to have strong binding affinity with the enzyme UDP-N-acetylmuramate/L-alanine ligase .

Cellular Effects

Some 2-aminothiazoles have shown significant antibacterial and antifungal potential . They have been found to exhibit inhibitory potential against various bacterial strains and fungi .

Molecular Mechanism

Some 2-aminothiazoles have been found to act as antagonists against target enzymes like UDP-N-acetylmuramate/L-alanine ligase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate . This intermediate is then reacted with phen

Propriétés

IUPAC Name |

ethyl 2-[(2-phenoxyacetyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-2-19-13(18)11-9-21-14(15-11)16-12(17)8-20-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBYHISZJXVBKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-Chloro-5-fluorophenyl)methyl]-N-[1-(oxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2479101.png)

![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B2479103.png)

![Tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2479105.png)

![N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2479108.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2479111.png)

![1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2479118.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2479120.png)